

# Chemical structure and properties of 7-O-Methyl ivermectin B1A

Author: BenchChem Technical Support Team. Date: December 2025



# 7-O-Methyl Ivermectin B1a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-O-Methyl ivermectin B1a** is a derivative of the potent antiparasitic agent ivermectin B1a. As a member of the avermectin family of 16-membered macrocyclic lactones, it shares a core structure known for its broad-spectrum activity against nematodes and arthropods. This technical guide provides a summary of the available chemical structure and properties of **7-O-Methyl ivermectin B1a**, intended to serve as a foundational resource for research and development activities.

#### **Chemical Structure and Identification**

**7-O-Methyl ivermectin B1a** is characterized by the methylation of the hydroxyl group at the 7-position of the ivermectin B1a scaffold. This structural modification can influence the molecule's physicochemical properties and biological activity.

Chemical Structure:

27-O-Methyl ivermectin B1a Chemical Structure



Caption: Chemical structure of **7-O-Methyl ivermectin B1a**.

Identifiers:

| Property          | Value                                                                                                                                                                                                                                                                                                                                                             |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20 R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1 <sup>4,8</sup> .0 <sup>20,24</sup> ]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |  |
| Molecular Formula | C49H76O14                                                                                                                                                                                                                                                                                                                                                         |  |
| Molecular Weight  | 889.12 g/mol                                                                                                                                                                                                                                                                                                                                                      |  |

## **Physicochemical Properties**

The available physicochemical data for **7-O-Methyl ivermectin B1a** is summarized below. Comprehensive experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

| Property              | Value                                      | Source |
|-----------------------|--------------------------------------------|--------|
| Appearance            | White to off-white solid                   | [1]    |
| Solubility            | DMSO: ≥ 50 mg/mL (≥ 56.24 mM)              | [1]    |
| Storage (Solid)       | Powder: -20°C for 3 years, 4°C for 2 years | [1]    |
| Storage (In solution) | -80°C for 6 months, -20°C for 1 month      | [1]    |

# **Synthesis and Characterization**







**Experimental Protocol for Synthesis:** 

Detailed, publicly available experimental protocols for the specific synthesis of **7-O-Methyl** ivermectin B1a are limited. Generally, the synthesis of ivermectin derivatives involves the selective modification of the parent ivermectin molecule. A plausible synthetic route would involve the methylation of the 7-hydroxyl group of ivermectin B1a using a suitable methylating agent under controlled reaction conditions to avoid non-specific methylation at other hydroxyl groups. The reaction would require subsequent purification, typically by chromatographic methods, to isolate the desired product.

General Workflow for Synthesis and Purification:





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of **7-O-Methyl ivermectin B1a**.

#### Characterization:

The identity and purity of **7-O-Methyl ivermectin B1a** would be confirmed using a combination of analytical techniques:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to confirm the presence of the additional methyl group and to ensure the integrity of the overall molecular structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for separating it from starting materials and byproducts.

# **Biological Activity**

Experimental Protocol for In Vitro Antiparasitic Assay:

Specific experimental protocols for evaluating the biological activity of **7-O-Methyl ivermectin B1a** are not widely published. However, a general protocol for assessing the in vitro activity against a model nematode such as Caenorhabditis elegans can be described.

- Compound Preparation: Prepare a stock solution of 7-O-Methyl ivermectin B1a in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.
- Organism Culture: Culture C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50.
- Assay Setup: In a 96-well microtiter plate, add the appropriate culture medium, a suspension
  of L4 stage C. elegans, and the test compound at various concentrations. Include a vehicle
  control (DMSO) and a positive control (ivermectin B1a).
- Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).
- Motility Assessment: After a defined incubation period (e.g., 24 or 48 hours), assess the
  motility of the nematodes under a microscope. Paralysis or death of the worms is indicative
  of antiparasitic activity.
- Data Analysis: Determine the concentration of the compound that causes 50% inhibition of motility (IC<sub>50</sub>) by fitting the concentration-response data to a suitable sigmoidal model.



Signaling Pathway and Mechanism of Action:

Ivermectin and its analogs are known to act as agonists of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells. This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. It is hypothesized that **7-O-Methyl ivermectin B1a** shares this mechanism of action.



Click to download full resolution via product page

Caption: Proposed mechanism of action for 7-O-Methyl ivermectin B1a.

## Conclusion

**7-O-Methyl ivermectin B1a** is a structurally defined analog of ivermectin B1a. While detailed experimental data remains limited in the public domain, this guide provides the foundational chemical and structural information necessary for researchers to initiate further studies. The synthesis and biological evaluation of this compound would likely follow established protocols for the avermectin class of molecules. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel antiparasitic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of 7-O-Methyl ivermectin B1A]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13837758#chemical-structure-and-properties-of-7-o-methyl-ivermectin-b1a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com